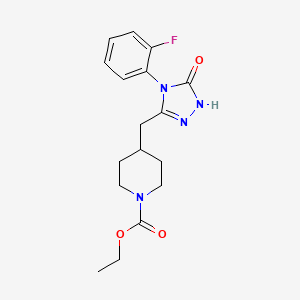

![molecular formula C24H24N2O3 B2587437 N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide CAS No. 440109-16-0](/img/structure/B2587437.png)

N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

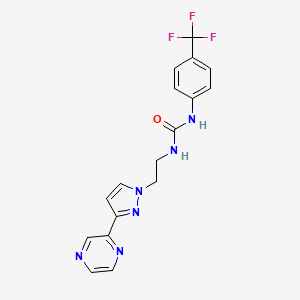

“N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide” is a compound that is related to a class of compounds known as carbazole derivatives . Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability .

Synthesis Analysis

The synthesis of carbazole derivatives often involves Suzuki coupling reactions . For example, a mixture of 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl-2-boronic acid, aryl halide, Pd(Pd3P)4, and K2CO3 in toluene and distilled water was stirred overnight at 100 °C under argon .Molecular Structure Analysis

Carbazole compounds are known for their versatility in functionalization, good chemical and environmental stability, and excellent charge transport ability . They can be easily functionalized at the N-position and then covalently linked with other monomers .Chemical Reactions Analysis

Carbazole derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . They are used in a variety of applications, such as solar cells, anti-corrosion, sensors, photo-voltaic devices, etc .Physical And Chemical Properties Analysis

The resulting compounds from the synthesis of carbazole derivatives showed good thermal stabilities with high glass transition temperatures between 148 and 165 °C . They also demonstrated very good J-V-L performances .Aplicaciones Científicas De Investigación

Organic Light Emitting Diodes (OLEDs)

This compound has been studied for its applicability in Organic Light Emitting Diodes (OLEDs) . The compound’s properties could potentially improve the overall efficiency and durability of existing OLEDs . It has been used as a hole-transporting material .

Perovskite Solar Cells

The compound is also used as a hole-transport and hole-injection material in Perovskite Solar Cells . These solar cells have gained attention due to their high efficiency and cost-effectiveness.

Donor Molecule in Electrochemical Applications

The compound can be used as a donor molecule in the formation of novel donor-π-acceptor dyes for Electrochemical Applications . This could lead to the development of new electrochemical devices and systems.

Phosphorescent Organic Light-Emitting Devices (PHOLEDs)

The compound has been used in the development of Phosphorescent Organic Light-Emitting Devices (PHOLEDs) . These devices are known for their high efficiency and longer operational lifetimes compared to traditional OLEDs .

Tetradentate Ligands

The compound has been used in the development of Tetradentate Ligands . These ligands, which bind to a central atom at four points, are used in a variety of chemical reactions and processes .

Hole-Transporting Materials for OLEDs

The compound has been used as a Hole-Transporting Material in OLEDs . These materials are crucial for the operation of OLEDs, as they transport “holes” (positive charges) from the anode to the emissive layer of the device .

Mecanismo De Acción

Direcciones Futuras

The future directions of research on carbazole derivatives are likely to focus on improving their properties and finding new applications. For example, solving the wettability issue associated with the Me-4PACz hole-selective monolayer could lead to further progress in tandem and single-junction devices .

Propiedades

IUPAC Name |

N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-17(27)25(2)18-11-13-20(14-12-18)29-16-19(28)15-26-23-9-5-3-7-21(23)22-8-4-6-10-24(22)26/h3-14,19,28H,15-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQEMAXKNMDGAPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}-N-methylacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-benzyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-cyclopropylacetamide](/img/structure/B2587354.png)

![8-Methoxyspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2587356.png)

![N4-(4-fluorophenyl)-N6-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2587367.png)

![N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2587369.png)

![6-(4-Ethoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2587370.png)

![3-[(2-phenylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2587374.png)

![3-(4-Fluorophenyl)-7,9-dimethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2587377.png)